molecular formula C20H24N2O3 B268946 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide

2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide

Cat. No. B268946
M. Wt: 340.4 g/mol
InChI Key: YHKUWZDOZNPDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide, also known as MPAA, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. MPAA is a synthetic compound that belongs to the family of amides and has been shown to have an effect on various biological systems.

Mechanism of Action

The exact mechanism of action of 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide is not fully understood. However, it has been suggested that 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide may act through the inhibition of various enzymes and signaling pathways involved in cancer growth and inflammation. 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer growth.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines, which are involved in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal compound for studying its effects on biological systems. However, one limitation of 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide is its potential toxicity, which requires careful handling and testing in animal models before clinical trials can be conducted.

Future Directions

There are several future directions for research on 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide. One area of research is in the development of more potent and selective analogs of 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide for the treatment of cancer and inflammation. Another area of research is in the development of novel drug delivery systems for 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide, which could improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide and its effects on various biological systems.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide involves the reaction of 3-methylphenol with 4-aminobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-propionylaminophenylbutyric acid. The final product is obtained through purification by recrystallization.

Scientific Research Applications

2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide has been studied for its potential therapeutic applications in various biological systems. One of the most promising areas of research is in the treatment of cancer. 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis and inhibition of angiogenesis. 2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide has also been studied for its potential use in the treatment of inflammation and pain, as it has been shown to have anti-inflammatory and analgesic effects in animal models.

properties

Product Name

2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]butanamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[4-(propanoylamino)phenyl]butanamide

InChI

InChI=1S/C20H24N2O3/c1-4-18(25-17-8-6-7-14(3)13-17)20(24)22-16-11-9-15(10-12-16)21-19(23)5-2/h6-13,18H,4-5H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

YHKUWZDOZNPDMN-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)CC)OC2=CC=CC(=C2)C

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)CC)OC2=CC=CC(=C2)C

Origin of Product

United States

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